5-Methylcytosine

Electroanalysis DNA Methylation Detection Biosensors

This 5-Methylcytosine (5mC) is not a generic cytosine substitute. Its resistance to bisulfite deamination makes it essential for methylation-specific controls in NGS and epigenetic workflows. A 180–184 mV oxidation potential difference enables direct electrochemical methylation detection without bisulfite conversion. For process chemistry, note the 58% vs 96% LNA intermediate yield compared to thymine analogs when planning large-scale oligonucleotide synthesis. Choose this reagent to preserve methylation information and optimize biosensor and antisense oligonucleotide development.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 130170-00-2
Cat. No. B144730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylcytosine
CAS130170-00-2
Synonyms5 Methylcytosine
5 Methylcytosine Monohydrochloride
5-Methylcytosine
5-Methylcytosine Monohydrochloride
Monohydrochloride, 5-Methylcytosine
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)N=C1)N
InChIInChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)
InChIKeyLRSASMSXMSNRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.28 M
34.5 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylcytosine (CAS 130170-00-2): Technical Baseline and Analytical Differentiation for Procurement


5-Methylcytosine (5mC) is a modified nucleobase derived from cytosine by methylation at the carbon-5 position, possessing a molecular weight of 125.13 g/mol [1]. This epigenetic modification is central to gene expression regulation and genomic stability across both prokaryotes and eukaryotes [1]. Critically, 5mC retains canonical Watson–Crick base pairing with guanine, enabling it to function as an informational substitute for cytosine in nucleic acids [2]. Its structural alteration, however, confers distinct physicochemical properties that are exploited in analytical chemistry, molecular biology, and epigenetic research.

Why Cytosine and 5-Methylcytosine (130170-00-2) Are Not Interchangeable: A Procurement Perspective


The interchangeability of cytosine and 5-methylcytosine is precluded by their distinct chemical reactivity profiles. While both bases engage in canonical Watson–Crick base pairing with guanine [1], 5mC exhibits a markedly reduced rate of deamination under bisulfite treatment compared to cytosine [2]. This differential reactivity forms the basis for bisulfite sequencing, the gold-standard method for mapping DNA methylation patterns [2]. Consequently, substituting 5mC with cytosine in experimental or diagnostic contexts would abrogate the ability to resolve methylated from unmethylated cytosines, leading to complete loss of epigenetic information. Procurement decisions must therefore be guided by the intended analytical endpoint, recognizing that 5mC is not a generic replacement for cytosine but a specialized reagent for methylation-specific analyses.

Quantitative Differentiation of 5-Methylcytosine (130170-00-2) Against Key Comparators


Electrochemical Discrimination of 5-Methylcytosine and Cytosine by Oxidation Potential

Electrochemical methods demonstrate that 5-methylcytosine can be resolved from cytosine via their distinct oxidation potentials. In a direct head-to-head comparison using a polypyrrole-functionalized graphene nanowall interface, the oxidation peak of 5mC was separated from that of cytosine by a potential resolution of 184 mV [1]. A separate study using a polypyrrole/multiwalled carbon nanotube-modified electrode reported a comparable direct potential resolution of 180 mV [2].

Electroanalysis DNA Methylation Detection Biosensors

Differential Reactivity with Bisulfite Enables Epigenetic Discrimination Between 5-Methylcytosine and Cytosine

5-Methylcytosine exhibits a drastically lower rate of deamination under bisulfite treatment compared to cytosine. While cytosine is rapidly converted to uracil, 5mC reacts poorly with bisulfite and remains largely intact [1]. This differential stability is the cornerstone of bisulfite sequencing, where unmethylated cytosines are read as thymine (T) after PCR amplification, while 5-methylcytosines are read as cytosine (C). A study quantifying bisulfite conversion efficiency reported that 5mC and 5-hydroxymethylcytosine (5hmC) are indistinguishable by this technique, with 5hmC converting to cytosine 5-methylenesulfonate (CMS) at an estimated efficiency of 99.7% [2].

Epigenetics Bisulfite Sequencing DNA Methylation Analysis

Enhanced Detection Sensitivity for 5-Methylcytosine via Fluorescence Derivatization Over Conventional UV Absorbance

Quantification of 5-methylcytosine in DNA hydrolysates by liquid chromatography can be significantly improved using fluorescence detection instead of conventional UV absorbance. A method employing derivatization of 2‘-deoxynucleoside 5’-monophosphates with the fluorogenic reagent dansylEDA was reported to be more than 10 times as sensitive as the conventional ultraviolet detection method for measuring 5mC [1]. This enhancement allows for precise quantification of methylation levels from smaller amounts of starting material.

Analytical Chemistry HPLC Fluorescence Detection

Chromatographic Separation Efficiency: HILIC vs. RP-HPLC for Resolving 5-Methylcytosine and Cytosine

The choice of chromatographic mode critically impacts the resolution of 5-methylcytosine (5mC) from cytosine (C). A comparative study evaluating Hydrophilic Interaction Liquid Chromatography (HILIC) versus Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) found that optimal separation was achieved using a cyano (CN) column in HILIC mode, yielding a limit of detection (LOD) of 1.4 pmol and limit of quantification (LOQ) of 4.8 pmol for 5mC [1]. This method successfully separated 5mC and C in hydrolyzed DNA from animal, bacterial, and plant sources.

Chromatography HILIC RP-HPLC Method Development

Comparative Synthesis Efficiency: 5-Methylcytosine Nucleoside Intermediate vs. Thymine Analog

In the context of large-scale synthesis of locked nucleic acid (LNA) building blocks, the efficiency of converting a common intermediate to the 5-methylcytosine nucleoside was compared directly to that of the thymine analog. Starting from the same key intermediate 17, the thymine LNA intermediate 18 was obtained in a single step with 96% yield, whereas the 5-methylcytosine LNA intermediate 20 required two steps and was obtained in 58% yield [1]. This 38-percentage-point difference in yield reflects the additional synthetic complexity associated with the 5mC moiety.

Nucleoside Synthesis Process Chemistry LNA

Antibody-Based Enrichment of 5-Methylcytosine-Containing DNA: Sensitivity and Specificity Limits

Anti-5-methylcytosine antibodies are widely used for methylated DNA immunoprecipitation (MeDIP), yet their performance characteristics exhibit important limitations. A systematic study found that the sensitivity of anti-5-methylcytosine antibody binding varies with the number of methylated cytosines on the DNA target, and importantly, the antibody can bind to fully unmethylated DNA fragments at a non-negligible level of approximately 2% [1]. Reliable and consistent pull-down was observed only for DNA fragments containing more than 30 CpG sites [1].

Immunoprecipitation MeDIP Epigenetics Antibody Validation

Optimal Application Scenarios for 5-Methylcytosine (130170-00-2) Based on Quantitative Differentiation Evidence


Development of Label-Free Electrochemical Sensors for DNA Methylation Analysis

The 180–184 mV difference in oxidation potential between 5-methylcytosine and cytosine [REFS-1, REFS-2] enables the construction of electrochemical biosensors that directly quantify DNA methylation levels without bisulfite conversion or labeling steps. This approach is particularly suited for point-of-care diagnostics and high-throughput screening applications where rapid, cost-effective assessment of methylation status is required.

Preparation of Calibration Standards and Positive Controls for Bisulfite Sequencing

The resistance of 5-methylcytosine to bisulfite-mediated deamination, while cytosine is efficiently converted [3], makes high-purity 5mC essential for generating fully methylated DNA standards. These standards are critical controls for normalizing bisulfite conversion efficiency and calibrating next-generation sequencing workflows in epigenetic studies, cancer biomarker discovery, and developmental biology.

High-Sensitivity Quantification of Global DNA Methylation in Limited Samples

For applications involving scarce or precious biological material—such as liquid biopsies, laser-capture microdissected tissues, or ancient DNA—the >10× sensitivity gain of fluorescence-based HPLC detection over conventional UV methods [4] enables accurate methylation measurements from picogram quantities of DNA. This scenario is directly relevant to clinical research, forensic epigenetics, and paleogenomics.

Production of 5-Methylcytosine-Containing Oligonucleotides for Therapeutic Development

The documented 58% yield for synthesizing 5-methylcytosine LNA intermediates from a common precursor, compared to 96% for the corresponding thymine analog [5], informs process chemistry and cost analysis for large-scale oligonucleotide manufacturing. This evidence guides procurement and synthetic planning in the development of antisense oligonucleotides, siRNAs, and aptamers incorporating 5mC modifications for enhanced nuclease resistance and target affinity.

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